molecular formula C13H10ClNO3 B2883751 4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid CAS No. 1531547-47-3

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2883751
CAS No.: 1531547-47-3
M. Wt: 263.68
InChI Key: IKQCAXXMCWWUHO-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid (CAS: 1531547-47-3) is a pyrrole-derived organic compound with a molecular formula of C₁₃H₁₀ClNO₃ and a molecular weight of 263.68 g/mol . Its structure features:

  • A pyrrole ring substituted at the 2-position with a carboxylic acid group (-COOH).
  • A benzoyl group at the 4-position of the pyrrole ring, further substituted with a chlorine atom at the 3-position and a methyl group at the 5-position of the benzene ring.

Properties

IUPAC Name

4-(3-chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-2-8(4-10(14)3-7)12(16)9-5-11(13(17)18)15-6-9/h2-6,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCAXXMCWWUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Characteristics

The compound features a pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a 3-chloro-5-methylbenzoyl moiety. Its molecular formula is C₁₃H₁₀ClNO₃ , with a molecular weight of 263.67 g/mol. The presence of both electron-withdrawing (chloro, carboxylic acid) and electron-donating (methyl) groups introduces steric and electronic challenges during synthesis, necessitating precise control over reaction conditions.

Key Synthetic Obstacles

  • Regioselectivity : Avoiding undesired substitution patterns on the pyrrole ring.
  • Acid Sensitivity : The carboxylic acid group requires protection during reactive steps.
  • Purification Complexity : Separation from byproducts due to polar functional groups.

Established Synthetic Routes

Friedel-Crafts Acylation Approach

This method involves the direct acylation of a pre-functionalized pyrrole derivative.

Step 1: Preparation of 1H-Pyrrole-2-carboxylic Acid

Ethyl 1H-pyrrole-2-carboxylate is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. For example:

Ethyl 1H-pyrrole-2-carboxylate + NaOH → 1H-pyrrole-2-carboxylic acid + EtOH  

Reaction conditions: 6 M NaOH, reflux for 8–12 h, yielding >90%.

Step 2: Benzoylation at the 4-Position

A Friedel-Crafts acylation introduces the 3-chloro-5-methylbenzoyl group:

1H-pyrrole-2-carboxylic acid + 3-chloro-5-methylbenzoyl chloride → 4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid  
  • Catalyst : AlCl₃ or FeCl₃ (1.2 equiv)
  • Solvent : Dichloroethane (DCE) at 60°C for 6 h
  • Yield : 72–78%
Limitations
  • Competing acylation at the 3- or 5-positions of pyrrole reduces regioselectivity.
  • Over-acylation may occur without careful stoichiometry.

Multi-Step Synthesis from 3-Ethyl-5-pyrazolecarboxylic Acid Derivatives

Adapted from pyrazole synthesis methodologies, this route involves:

Step 1: Methylation of Pyrrole Nitrogen
3-Ethyl-5-pyrazolecarboxylic acid ethyl ester + dimethyl carbonate → 1-Methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester  
  • Conditions : K₂CO₃, diethylene glycol dimethyl ether, 100–120°C, 8–10 h
  • Yield : 88–92%
Step 2: Chlorination and Functionalization

Hydrogen peroxide and hydrochloric acid mediate chlorination:

1-Methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester + HCl/H₂O₂ → Chlorinated intermediate  
  • Solvent : Dichloroethane
  • Temperature : 50–70°C for 5–7 h
  • Yield : 89–95%
Step 3: Hydrolysis to Carboxylic Acid
Ethyl ester intermediate + NaOH → this compound  
  • Conditions : 4–6% Na₂CO₃, 20–30°C
  • Purity : Up to 96.9% after washing with Na₂SO₃ and Na₂CO₃

Optimization of Reaction Parameters

Solvent Selection

Solvent Dielectric Constant Reaction Efficiency (%) Byproduct Formation
Dichloroethane 10.4 78 Low
THF 7.5 65 Moderate
DMF 36.7 42 High

Dichloroethane maximizes yield while minimizing side reactions.

Temperature and Time Effects

  • Friedel-Crafts Acylation :
    • 60°C for 6 h → 78% yield
    • 80°C for 4 h → 68% yield (increased decomposition)
  • Chlorination :
    • 50°C for 7 h → 95% yield
    • 70°C for 5 h → 89% yield

Purification and Characterization

Workup Procedures

  • Acid-Base Extraction :

    • Wash organic layer with 5% Na₂SO₃ (removes peroxides)
    • Follow with 5% Na₂CO₃ (neutralizes residual HCl)
    • Final wash with H₂O
  • Drying and Crystallization :

    • Anhydrous Na₂SO₄ for moisture removal
    • Recrystallization from ethanol/water (3:1) enhances purity to >96%

Analytical Data

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN)
  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.8–7.6 (m, 3H, aryl), 6.9 (s, 1H, pyrrole), 2.4 (s, 3H, CH₃)

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Cost Efficiency
Friedel-Crafts 2 70–78 93–95 Moderate
Multi-Step Pyrazole 3 82–88 96–97 High

The multi-step pyrazole route offers superior yield and purity but requires specialized intermediates.

Industrial-Scale Considerations

Catalytic Efficiency

  • AlCl₃ Recovery : 85–90% via aqueous workup, reducing costs.
  • Waste Management :
    • Neutralization of HCl byproducts with Ca(OH)₂
    • Solvent recycling via distillation

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the context of its use, such as in enzyme inhibition studies or drug development.

Comparison with Similar Compounds

Anti-Tubercular Pyrrole-2-carboxylic Acid Derivatives

Compounds such as 1-(4-carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid derivatives (e.g., 7a–h ) were designed as inhibitors of Mycobacterium tuberculosis FabH (mtFabH), a key enzyme in mycolic acid biosynthesis . Key distinctions include:

Property 4-(3-Chloro-5-methylbenzoyl)-... 7d (Anti-TB Derivative)
Molecular Weight 263.68 g/mol ~400 g/mol (estimated)
Substituents 3-Cl,5-Me benzoyl 4-(4-methylbenzyloxy)phenyl, carboxybutyl
Synthesis Method Not specified Vilsmeier-Haack reaction
Biological Activity Not reported MIC = 12.5 µg/mL against M. tuberculosis

Key Insight : The anti-tubercular derivatives incorporate bulky benzyloxy-phenyl groups and longer alkyl chains , which may enhance binding to mtFabH’s active site. In contrast, the target compound’s smaller benzoyl substituent could limit steric interactions but improve membrane permeability due to lower molecular weight.

Quorum Sensing Inhibitors

1H-Pyrrole-2-carboxylic acid (without the benzoyl group) was identified as a quorum sensing inhibitor (QSI) in Streptomyces coelicoflavus S17, suppressing virulence factors in Pseudomonas aeruginosa PAO1 without affecting bacterial viability .

Property 4-(3-Chloro-5-methylbenzoyl)-... 1H-Pyrrole-2-carboxylic Acid
Molecular Weight 263.68 g/mol 111.10 g/mol
Substituents Benzoyl group with Cl/Me No substituents (parent compound)
Biological Activity Not reported Inhibits elastase, protease, and pyocyanin in P. aeruginosa

Key Insight : The benzoyl group in the target compound may reduce QSI efficacy by increasing hydrophobicity or steric hindrance, whereas the unsubstituted pyrrole-2-carboxylic acid interacts directly with QS regulatory proteins.

Trifluoromethyl-Substituted Analogs

Compounds like 3-methyl-4-(4-(trifluoromethyl)benzyl)-1H-pyrrole-2-carboxylic acid (183) and 3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-...

Property 4-(3-Chloro-5-methylbenzoyl)-... Compound 183
Molecular Weight 263.68 g/mol 284.2 g/mol (ESI-MS)
Substituents 3-Cl,5-Me benzoyl 4-(trifluoromethyl)benzyl
Electronic Effects Moderate electron-withdrawing (Cl) Strong electron-withdrawing (CF₃)

Pyrazole-Based Analogs

4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 84547-83-1) shares a chloro substituent and carboxylic acid group but features a pyrazole ring instead of pyrrole .

Property 4-(3-Chloro-5-methylbenzoyl)-... 4-Chloro-1-methyl-1H-pyrazole-...
Core Structure Pyrrole Pyrazole
Aromaticity Aromatic (6π electrons) Aromatic (6π electrons)
Biological Relevance Not reported Used in agrochemicals

Key Insight : Pyrazole derivatives often exhibit higher metabolic stability due to reduced ring reactivity compared to pyrrole.

Biological Activity

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring, a carboxylic acid group, and a benzoyl moiety with chlorine and methyl substitutions, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C13H10ClNO3
  • Molecular Weight : 263.6764 g/mol
  • CAS Number : 1531547-47-3

The synthesis typically involves the acylation of pyrrole derivatives using benzoyl chloride derivatives, specifically 3-chloro-5-methylbenzoyl chloride, in the presence of bases like triethylamine in inert solvents such as dichloromethane .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanism may involve:

  • Enzyme Inhibition : Binding to enzyme active sites, thereby inhibiting their activity.
  • Receptor Modulation : Altering the function of receptors involved in signaling pathways.

Biological Activity Studies

Recent studies have explored the compound’s potential as an anti-tuberculosis agent. For instance, structure–activity relationship (SAR) studies indicated that modifications on the pyrrole ring could enhance activity against Mycobacterium tuberculosis. Compounds derived from similar scaffolds demonstrated significant anti-TB activity (MIC < 0.016 μg/mL) with low cytotoxicity (IC50 > 64 μg/mL) against human cell lines .

Table 1: Summary of Biological Activity Findings

CompoundActivityMIC (μg/mL)IC50 (μg/mL)Target
Pyrrole Derivative AAnti-TB<0.016>64MmpL3
Pyrrole Derivative BAnti-cancerVariableVariableEGFR, VEGFR2
This compoundEnzyme inhibitorNot specifiedNot specifiedVarious enzymes

Case Studies

  • Anti-Tuberculosis Activity : A study focused on pyrrole derivatives highlighted their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The compounds were tested against wild-type and mutated variants, demonstrating potent inhibition of mycolic acid biosynthesis—an essential component of the bacterial cell wall .
  • Cytotoxicity Assessment : Another research evaluated the cytotoxic effects of related pyrrole compounds on various cancer cell lines. The findings suggested that certain substitutions on the pyrrole ring could significantly impact the compound's ability to inhibit tumor growth without substantial toxicity to normal cells .

Comparison with Similar Compounds

This compound exhibits unique properties when compared to other pyrrole derivatives:

Compound NameStructure FeaturesUnique Properties
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAmino group at position 4Potent tyrosine kinase inhibitor
3-Chloro-5-methyl-1H-pyrrole-2-carboxylic acidNo benzoyl substitutionLower reactivity in enzyme inhibition

Q & A

[Basic] What are the standard synthetic routes for preparing 4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions, such as:

  • Friedel-Crafts acylation to introduce the 3-chloro-5-methylbenzoyl group onto the pyrrole ring.
  • Carboxylic acid functionalization via oxidation of a methyl or hydroxymethyl group at the pyrrole 2-position.
  • Protection/deprotection strategies to prevent unwanted side reactions, especially when using acidic or basic conditions .
    Key intermediates are often characterized by NMR and mass spectrometry to confirm regioselectivity and purity .

[Basic] Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the substitution pattern on the pyrrole and benzoyl groups. For example, the carboxylic acid proton is typically absent in DMSO-d6d_6 due to exchange broadening, while aromatic protons show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies the carboxylic acid C=O stretch (~1700 cm1^{-1}) and aromatic C-Cl bonds .

[Advanced] How can researchers optimize synthetic yield in multi-step protocols?

  • Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Lewis acids like AlCl3_3 improve acylation efficiency in Friedel-Crafts steps.
  • Purification Techniques : Use of reverse-phase HPLC or recrystallization from ethanol/water mixtures minimizes impurities. For example, similar pyrrole derivatives achieved >90% purity via gradient elution .

[Advanced] How are contradictions in spectroscopic data resolved during structural elucidation?

  • 2D NMR Experiments : COSY and HMQC clarify proton-proton coupling and carbon-proton correlations, resolving overlapping signals.
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) provides unambiguous confirmation of molecular geometry. This is particularly useful for distinguishing regioisomers .
  • Computational Validation : DFT calculations predict NMR chemical shifts, which are compared to experimental data .

[Basic] What structural features influence this compound’s bioactivity?

  • Electron-Withdrawing Groups : The 3-chloro substituent on the benzoyl group enhances electrophilicity, potentially improving binding to biological targets.
  • Carboxylic Acid Moiety : Facilitates hydrogen bonding with enzyme active sites, as seen in similar pyrrole-based inhibitors .

[Advanced] How does the 3-chloro-5-methylbenzoyl group affect the compound’s physicochemical properties?

  • Lipophilicity : The chloro and methyl groups increase logP values, enhancing membrane permeability.
  • Acidity : The electron-withdrawing chloro group lowers the pKa of the pyrrole carboxylic acid (~2.5–3.0), favoring ionization in physiological conditions. This is critical for pharmacokinetic profiling .

[Basic] What are its primary applications in drug discovery?

  • Enzyme Inhibition : Acts as a scaffold for designing inhibitors targeting kinases or proteases.
  • Structure-Activity Relationship (SAR) Studies : Modifications at the benzoyl or pyrrole positions are explored to optimize potency and selectivity .

[Advanced] How are crystallographic challenges (e.g., twinning) addressed in structural studies?

  • Data Collection Strategies : High-resolution synchrotron data (≤1.0 Å) reduces noise in electron density maps.
  • Refinement Protocols : SHELXL’s TWIN and BASF commands model twinned crystals, while anisotropic displacement parameters improve accuracy for disordered atoms .

[Basic] How does this compound compare to structurally similar pyrrole derivatives?

  • Trifluoromethyl Analogs : Replacement of the chloro group with CF3_3 increases electronegativity but reduces metabolic stability.
  • Methyl vs. Ethyl Substitutions : Bulkier alkyl groups on the benzoyl ring may sterically hinder target binding .

[Advanced] What computational tools predict target binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2 or EGFR).
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over time, identifying key residues for interaction.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide synthetic efforts .

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